1-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea
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Description
1-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C20H21F3N4O2 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.16166041 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function
Mode of Action
It’s worth noting that compounds with similar structures often work by binding to their target proteins and modulating their activity . The specific interaction between this compound and its targets, and the resulting changes, would require further investigation.
Biochemical Pathways
The compound may be involved in various biochemical pathways, given its complex structure and potential for diverse interactions. For instance, compounds with boronic ester groups, like this one, are often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The affected pathways and their downstream effects would depend on the specific targets of this compound, which are currently unknown.
Pharmacokinetics
For example, the presence of a trifluoromethyl group could potentially enhance the compound’s metabolic stability
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it could play a role in the formation of carbon–carbon bonds . The specific effects would depend on the compound’s targets and mode of action, which require further investigation.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the stability of organoboron compounds, like this one, can be affected by air and moisture Additionally, the compound’s efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in its environment
Properties
IUPAC Name |
1-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)16-5-1-2-6-17(16)26-19(29)25-12-14-7-10-27(11-8-14)18(28)15-4-3-9-24-13-15/h1-6,9,13-14H,7-8,10-12H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIKNYCYKDZMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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